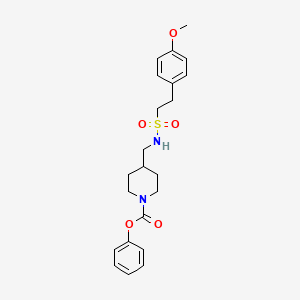

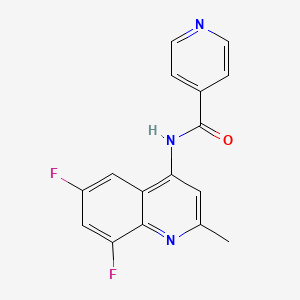

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide" belongs to a class of compounds with potential significance in various chemical and pharmaceutical research areas. Its unique molecular structure, which incorporates difluoro and methylquinolinyl groups attached to a pyridine carboxamide moiety, suggests a capacity for diverse chemical interactions and reactivity.

Synthesis Analysis

Synthesis of structurally related compounds often employs methods such as crystal structure analysis, Density Functional Theory (DFT) studies, and green chemistry approaches, aiming for efficient and environmentally friendly synthesis routes. For example, the application of mechanochemical synthesis using deep eutectic solvents represents a promising green chemistry method for similar compounds, emphasizing the importance of innovative synthesis techniques in modern chemical research (Molnar, Komar, & Jerković, 2022).

Molecular Structure Analysis

The detailed molecular structure of related compounds is typically elucidated through techniques like NMR, FT-IR, MS, and X-ray diffraction. The comparison of DFT-optimized structures with X-ray diffraction data provides insights into the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's chemical behavior and reactivity (Zhou, Liu, Ren, Yu, & Lu, 2021).

Chemical Reactions and Properties

Chemical properties, including reactivity with other compounds and potential for forming derivatives, play a significant role in determining the applications of a chemical compound. Studies on similar compounds focus on reactions such as cyclization, nucleophilic addition, and complexation with metals, offering insights into the versatile chemistry of these molecules (Koyama, Nanba, Hirota, Ohmori, & Yamato, 1977).

Applications De Recherche Scientifique

Fluorescent Anion Sensing

A study by Dorazco-González et al. (2014) investigated dicationic derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide and found that these compounds exhibit efficient fluorescence quenching by various anions, including halides and nucleotides, in water. This property suggests the potential application of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide in developing fluorescent sensors for detecting specific anions in aqueous environments. The high acidity of the amides and the preorganized rigid structure of the receptors contribute to the efficient binding of anions by neutral amide N–H donors in water (Dorazco-González et al., 2014).

Synthesis and Chemical Reactions

Research by Koyama et al. (1977) describes the reactions of pyridine N-oxides with formamide, leading to the introduction of carbamoyl groups at the pyridine ring carbon adjacent to the nitrogen atom. This study presents a methodological approach to modifying the chemical structure of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide, potentially altering its physical and chemical properties for specific applications (Koyama et al., 1977).

Antibacterial and Anticancer Evaluation

A study conducted by Bondock and Gieman (2015) synthesized and evaluated the antibacterial and anticancer activity of some new 2-chloro-3-hetarylquinolines, providing insight into the potential pharmaceutical applications of quinoline derivatives, including N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide. The research highlighted compounds with potent activity against S. aureus and a broad range of activity against tumor cell lines, indicating the relevance of such compounds in developing new therapeutic agents (Bondock & Gieman, 2015).

C-H Functionalization and Catalysis

Kang et al. (2015) explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, providing a pathway for C-H bond functionalization. This research could be relevant for developing synthetic methodologies involving N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide, potentially leading to novel compounds with unique properties and applications (Kang et al., 2015).

Propriétés

IUPAC Name |

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O/c1-9-6-14(21-16(22)10-2-4-19-5-3-10)12-7-11(17)8-13(18)15(12)20-9/h2-8H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZAPOUAPJYVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)

![N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2486626.png)

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)

![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)